Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate

Catalog No.
S13029283
CAS No.
144865-23-6
M.F
C11H13NO4S
M. Wt
255.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propano...

CAS Number

144865-23-6

Product Name

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate

IUPAC Name

methyl 2-methyl-2-(4-nitrophenyl)sulfanylpropanoate

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

InChI

InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3

InChI Key

CRHPUCZIJCRIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=CC=C(C=C1)[N+](=O)[O-]

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound characterized by the molecular formula C11H13NO4SC_{11}H_{13}NO_4S and a molecular weight of approximately 223.23g/mol223.23\,g/mol. This compound features a propanoate structure with a nitro-substituted phenyl group linked through a sulfanyl moiety, which imparts distinct chemical properties and potential biological activities. The presence of both the nitro group and the ester functional group enhances its reactivity, making it a subject of interest in various fields such as organic chemistry and medicinal research.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst, yielding 2-methyl-2-(4-aminophenyl)propanoate.
  • Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by various nucleophiles such as amines or alcohols under basic or acidic conditions.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles (amines or alcohols), typically under basic or acidic conditions.

Major Products

  • Reduction leads to the formation of 2-methyl-2-(4-aminophenyl)propanoate.
  • Substitution reactions produce various substituted esters depending on the nucleophile used.

Research indicates that methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate exhibits potential biological activities. It has been investigated for its antimicrobial properties, suggesting that it may inhibit the growth of certain bacteria and fungi. The nitro group is particularly interesting as it can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, potentially influencing various biological pathways.

The synthesis of methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate typically involves the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst. This reaction can be optimized using continuous flow processes in industrial settings to enhance efficiency and yield. Automated systems allow for precise control over reaction conditions, ensuring high-purity products.

Industrial Production Methods

In industrial contexts, this compound may be produced using automated systems that facilitate continuous flow synthesis, thereby improving yield and purity while reducing production costs.

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate has diverse applications across several fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Explored for its potential antimicrobial properties and other biological activities.
  • Medicine: Investigated for its potential use in drug development due to its structural characteristics.
  • Industry: Utilized in the production of specialty chemicals and materials.

Understanding how methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate interacts with biological systems is crucial for elucidating its mechanisms of action. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing pathways related to inflammation or microbial resistance. Further research is needed to fully characterize these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-nitrophenyl)propanoateSimilar structure but lacks the additional methyl group at the 2-positionLacks sulfanyl linkage; primarily used as an intermediate in organic synthesis.
Methyl 2-methyl-2-(2-nitrophenyl)propanoateSimilar structure but with the nitro group in the ortho positionDifferent positioning of the nitro group may affect reactivity and biological activity.
Ethyl 2-methyl-2-(5-nitro-2-pyridinyl)sulfanylpropanoateContains a pyridine moiety instead of a phenyl groupExhibits different chemical properties due to nitrogen heteroatom presence; potential for unique biological interactions.

Uniqueness

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate stands out due to its combination of functional groups—specifically, the presence of both a nitro-substituted phenyl group and an ester linkage through a sulfanyl moiety. This unique structural arrangement confers distinct chemical reactivity and potential biological properties compared to its analogs, making it a valuable compound for further study in chemical and pharmacological research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

255.05652907 g/mol

Monoisotopic Mass

255.05652907 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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